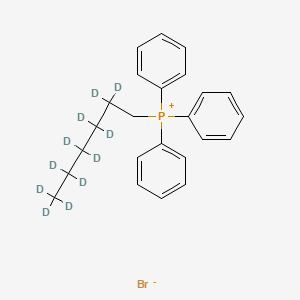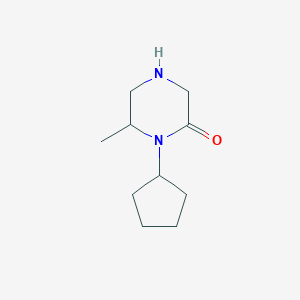
4-Bromo-2-chloro-1-propan-2-ylsulfonylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-chloro-1-propan-2-ylsulfonylbenzene is an organic compound characterized by a benzene ring substituted with a bromo group, a chloro group, and a propan-2-ylsulfonyl group. This compound is of interest in various scientific research applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-1-propan-2-ylsulfonylbenzene typically involves multiple steps, starting with the bromination and chlorination of benzene derivatives. The sulfonyl group can be introduced through a sulfonation reaction, followed by further functional group modifications.
Industrial Production Methods: In an industrial setting, the compound is produced through optimized reaction conditions to ensure high yield and purity. This involves the use of specific catalysts and solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-chloro-1-propan-2-ylsulfonylbenzene undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be employed to modify the functional groups.
Common Reagents and Conditions:
Oxidation reactions often use oxidizing agents like potassium permanganate or chromic acid.
Reduction reactions may involve hydrogenation or the use of reducing agents such as lithium aluminum hydride.
Substitution reactions typically require strong acids or bases, depending on the nature of the substituent.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
4-Bromo-2-chloro-1-propan-2-ylsulfonylbenzene is used in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical studies to understand enzyme mechanisms.
Industry: The compound is used in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which 4-Bromo-2-chloro-1-propan-2-ylsulfonylbenzene exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
4-Bromo-2-chlorobenzene
1-Propan-2-ylsulfonylbenzene
2-Chloro-4-bromopropane
Uniqueness: 4-Bromo-2-chloro-1-propan-2-ylsulfonylbenzene is unique due to its specific combination of substituents, which influences its reactivity and applications compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique properties and versatile applications make it a valuable compound in research and development.
Is there anything specific you would like to know more about?
Properties
Molecular Formula |
C9H10BrClO2S |
|---|---|
Molecular Weight |
297.60 g/mol |
IUPAC Name |
4-bromo-2-chloro-1-propan-2-ylsulfonylbenzene |
InChI |
InChI=1S/C9H10BrClO2S/c1-6(2)14(12,13)9-4-3-7(10)5-8(9)11/h3-6H,1-2H3 |
InChI Key |
MFNOJFARAYDUIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=C(C=C(C=C1)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-(4-acetyloxy-3,4-dimethylpent-2-enoyl)oxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B15354675.png)







![(3R,6S)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B15354736.png)





